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Compound of Interest

Compound Name: Rotundifuran

Cat. No.: B1679581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rotundifuran, a labdane-type diterpenoid isolated from the fruits of Vitex species such as

Vitex rotundifolia and Vitex trifolia, has emerged as a promising natural product with significant

potential for drug development.[1] Traditionally, the fruits of these plants have been used in folk

medicine for a variety of ailments, including headaches, tumors, and inflammatory conditions.

Modern scientific investigation has begun to validate these traditional uses, with a primary

focus on the anticancer and anti-inflammatory properties of rotundifuran. This technical guide

provides a comprehensive overview of the current state of research on rotundifuran, including

its biological activities, mechanism of action, and relevant experimental protocols, to aid

researchers and drug development professionals in exploring its therapeutic applications.

Chemical and Physical Properties
Rotundifuran is a carbobicyclic compound with a furan moiety, classified as a labdane

diterpenoid. Its chemical and physical properties are summarized below.
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Property Value

Molecular Formula C₂₂H₃₄O₄

Molecular Weight 362.5 g/mol

IUPAC Name

[(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-

hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-

hexahydro-1H-naphthalen-1-yl] acetate

CAS Number 50656-65-0

Biological Activities and Therapeutic Potential
Rotundifuran has demonstrated a range of biological activities, with the most significant being

its anticancer effects. Emerging evidence also suggests potential anti-inflammatory and

neuroprotective properties.

Anticancer Activity
Rotundifuran has shown potent cytotoxic effects against a variety of cancer cell lines, primarily

through the induction of apoptosis. Recent studies also indicate its ability to induce ferroptosis

in certain cancer types.

Rotundifuran has demonstrated significant antiproliferative activity against several human

cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies

are summarized in the table below.
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Cell Line Cancer Type
Incubation
Time (hours)

IC₅₀ (µM) Reference

HeLa Cervical Cancer 24 8.67 [2]

48 6.15 [2]

SiHa Cervical Cancer 24 7.29 [2]

48 5.49 [2]

HL-60
Human Myeloid

Leukemia
96 22.5

The antitumor effects of rotundifuran have been confirmed in a HeLa cell-inoculated xenograft

model.[2][3] While specific quantitative data on tumor growth inhibition and dosing regimens

are not yet extensively published, the in vivo studies support the potential of rotundifuran as a

therapeutic agent for cervical cancer. Further research is needed to establish optimal dosing

and efficacy in various preclinical models.

Anti-inflammatory Activity
Extracts from Vitex rotundifolia, the primary source of rotundifuran, have been shown to

possess anti-inflammatory properties. The mechanism of this activity is linked to the inhibition

of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-8 (IL-8). While a

specific IC₅₀ for rotundifuran's anti-inflammatory activity is not yet available, studies on

compounds isolated from V. rotundifolia have shown strong inhibition of NO production in LPS-

stimulated RAW264.7 macrophages. For instance, several compounds from this plant exhibited

over 80% inhibition of NO production at a concentration of 100 µM.

Neuroprotective Potential
The neuroprotective effects of rotundifuran are a nascent area of research. While direct

studies on rotundifuran are limited, the general class of plant-derived compounds to which it

belongs is known to possess neuroprotective properties. Assays to evaluate neuroprotection

often involve cell lines like SH-SY5Y and assess the compound's ability to mitigate

neurotoxicity induced by agents such as rotenone or glutamate. Future investigations are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15473664/
https://pubmed.ncbi.nlm.nih.gov/15473664/
https://pubmed.ncbi.nlm.nih.gov/15473664/
https://pubmed.ncbi.nlm.nih.gov/15473664/
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15473664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12170582/
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


warranted to explore the potential of rotundifuran in the context of neurodegenerative

diseases.

Mechanism of Action
Rotundifuran exerts its anticancer effects through the modulation of several key signaling

pathways, leading to programmed cell death.

Induction of Apoptosis
Rotundifuran has been shown to induce mitochondrial-dependent apoptosis in cervical cancer

cells.[2] This process is regulated by proteins from the caspase and Bcl-2 families. The

proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn

triggers apoptosis through the MAPK and PI3K/Akt signaling pathways.[2] A potential molecular

target for rotundifuran in cervical cancer has been identified as Cyr61.[2]
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Caption: Proposed apoptotic signaling pathway of Rotundifuran in cervical cancer cells.

Induction of Ferroptosis
A recent study has revealed that rotundifuran can induce ferroptotic cell death in lung cancer

cells. This mode of cell death is distinct from apoptosis and is characterized by iron-dependent

lipid peroxidation. The mechanism involves the induction of calcium signaling, ROS

accumulation, and JNK signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1679581?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/product/b1679581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rotundifuran

↑ Intracellular
Calcium

↑ ROS
Accumulation JNK Signaling

Lipid
Peroxidation

Ferroptosis

Click to download full resolution via product page

Caption: Signaling pathway of Rotundifuran-induced ferroptosis in lung cancer cells.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

rotundifuran.

Extraction and Isolation of Rotundifuran from Vitex
trifolia
This protocol outlines a general procedure for the extraction and isolation of rotundifuran.
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Caption: Workflow for the extraction and isolation of Rotundifuran.

Plant Material: Collect and air-dry the fruits of Vitex trifolia.

Extraction: The dried, powdered plant material is macerated with 70% ethanol at room

temperature. The extract is then filtered and concentrated under reduced pressure.

Partitioning: The crude ethanol extract is dissolved in water and successively partitioned with

n-hexane, dichloromethane, and butanol.
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Column Chromatography: The dichloromethane fraction, which is typically rich in

diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a

gradient of hexane and ethyl acetate.

Purification: Fractions containing rotundifuran are further purified using techniques such as

preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic

methods, including NMR (¹H and ¹³C) and mass spectrometry.

Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of rotundifuran on cancer cell lines.

Cell Seeding: Seed cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5 x 10³

to 1 x 10⁴ cells/well and incubate for 24 hours.

Treatment: Treat the cells with various concentrations of rotundifuran and incubate for the

desired time periods (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by rotundifuran.

Cell Treatment: Treat cells with rotundifuran at the desired concentrations for the specified

time.
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Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in

late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation of proteins in the

MAPK and PI3K/Akt pathways.

Protein Extraction: Treat cells with rotundifuran, then lyse the cells in RIPA buffer to extract

total protein.

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA, then

incubate with primary antibodies against total and phosphorylated forms of key proteins

(e.g., ERK, JNK, p38, Akt). Subsequently, incubate with HRP-conjugated secondary

antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Conclusion and Future Directions
Rotundifuran has demonstrated significant potential as a lead compound for the development

of novel anticancer therapies. Its ability to induce multiple forms of programmed cell death,

including apoptosis and ferroptosis, through the modulation of key signaling pathways makes it

a compelling candidate for further investigation. While the in vitro cytotoxic effects are well-
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documented, more extensive in vivo studies are required to establish its efficacy, safety profile,

and pharmacokinetic properties.

Future research should focus on:

Conducting comprehensive in vivo studies to determine the optimal dosing, administration

route, and therapeutic efficacy of rotundifuran in various cancer models.

Elucidating the precise molecular targets of rotundifuran to better understand its

mechanism of action.

Investigating the potential synergistic effects of rotundifuran with existing chemotherapeutic

agents.

Exploring the anti-inflammatory and neuroprotective properties of rotundifuran with

dedicated in vitro and in vivo models to broaden its therapeutic applications.

The development of rotundifuran and its derivatives could lead to new and effective

treatments for cancer and potentially other diseases, offering a natural product-based approach

to drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1679581#rotundifuran-s-potential-for-drug-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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